Bay 11-7085

描述

BAY 11-7085 是一种化学化合物,以其作为激活的 B 细胞核因子 κ 轻链增强子 (NF-κB) 激活的抑制剂而闻名。 它因其抑制核因子 κB α (IκBα) 抑制剂磷酸化的能力而被广泛用于科学研究,从而阻止 NF-κB 的激活 。 这种化合物在各种生物学和医学应用中显示出潜力,尤其是在炎症、癌症和其他涉及 NF-κB 信号通路的疾病的研究中 .

科学研究应用

BAY 11-7085 在科学研究中具有广泛的应用:

作用机制

生化分析

Biochemical Properties

Bay 11-7085 interacts with various enzymes and proteins, particularly those involved in the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, a protein that normally inhibits NF-κB . By preventing the phosphorylation of IκBα, this compound effectively inhibits the activation of NF-κB .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in a variety of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which in turn prevents the activation of NF-κB . This leads to decreased expression of NF-κB-dependent genes, which can influence a variety of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, it has been reported to enhance the inhibition of NF-κB activity for up to 24 hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have a dose-dependent reduction in swelling in the rat carrageenan paw model .

Metabolic Pathways

This compound is involved in the NF-κB signaling pathway . It interacts with the enzyme IκBα, preventing its phosphorylation and thus inhibiting the activation of NF-κB .

Transport and Distribution

Given its role in inhibiting the NF-κB signaling pathway, it is likely that it interacts with cellular transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its role in inhibiting the NF-κB signaling pathway, it is likely that it is localized to the cytoplasm where this pathway is primarily active .

准备方法

合成路线和反应条件

BAY 11-7085 可以通过多步化学过程合成。 合成通常涉及在碱存在下,例如三乙胺,使 4-叔丁基苯磺酰氯与丙烯腈反应,以形成所需产物 。 反应条件通常需要控制温度和惰性气氛,以防止不必要的副反应。

工业生产方法

虽然关于 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室和化学制造设施中使用标准有机合成技术生产。 该过程涉及扩大实验室合成程序,同时通过严格的质量控制措施确保最终产品的纯度和质量 .

化学反应分析

反应类型

BAY 11-7085 主要由于存在磺酰基和腈基等反应性官能团而经历取代反应。 它在特定条件下也可以参与加成反应 .

常见试剂和条件

取代反应: 常见的试剂包括胺或硫醇等亲核试剂。 反应通常在极性非质子溶剂中进行,例如二甲基亚砜 (DMSO) 或乙腈。

主要产品

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,胺的取代反应可以产生磺酰胺衍生物,而氢的加成反应会导致腈基还原为胺 .

相似化合物的比较

类似化合物

BAY 11-7082: 另一种具有类似作用机制的 NF-κB 激活抑制剂.

JSH-23: 一种选择性 NF-κB 抑制剂,可防止其易位到细胞核.

独特性

BAY 11-7085 的独特之处在于它不可逆地抑制 IκBα 的磷酸化,从而提供对 NF-κB 激活的持续抑制 。 这种特性使其在需要长期抑制 NF-κB 信号的研究中特别有用 .

属性

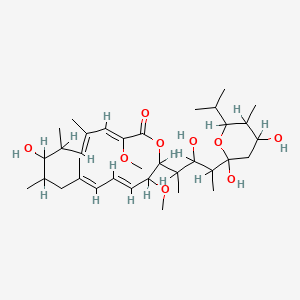

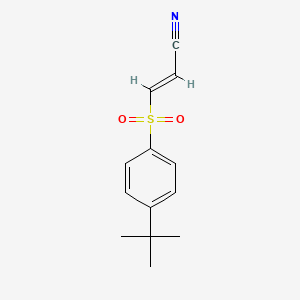

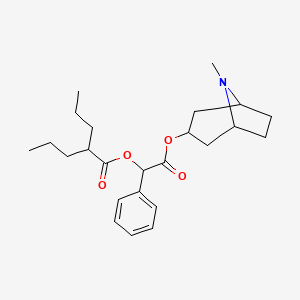

IUPAC Name |

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKZGNPOHPFPER-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017376 | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196309-76-9 | |

| Record name | BAY 11-7085 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 11-7085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 11-7085 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAY 11-7085 interact with its primary target, NF-κB?

A1: this compound primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, this compound prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]

Q2: Does this compound exclusively target the NF-κB pathway?

A2: While renowned for its NF-κB inhibitory action, this compound exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, this compound has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []

Q3: What are the downstream consequences of NF-κB inhibition by this compound?

A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, this compound-mediated NF-κB inhibition can lead to:

- Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]

- Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]

- Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]

- Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H17NO2S, and its molecular weight is 275.37 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Q6: Is there information available regarding the stability of this compound under different conditions?

A6: The research papers primarily focus on the biological effects of this compound. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.

Q8: What are the formulation strategies for enhancing this compound stability and bioavailability?

A8: While the research focuses on the in vitro and in vivo effects of this compound, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.

Q9: Is there information on the compliance of this compound with SHE regulations?

A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.

Q10: What is known about the ADME profile of this compound?

A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These aspects are crucial for understanding its in vivo behavior and would require further investigation.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been employed, including:

- Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]

- Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]

Q12: What in vivo models have been used to study the effects of this compound?

A12: In vivo studies have been conducted using:

- Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]

- Chicken embryos: Investigating the role of NF-κB in cardiac development. []

Q13: What is the safety profile of this compound?

A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.

Q14: Are there specific drug delivery strategies for targeting this compound to specific tissues?

A14: The research papers do not discuss specific drug delivery strategies for this compound. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.

Q15: Are there any biomarkers associated with this compound efficacy or adverse effects?

A15: The research papers do not identify specific biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.

Q16: What analytical methods have been used to characterize and quantify this compound?

A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:

- Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]

- Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]

- Immunofluorescence: Visualizing protein localization and cellular structures. [, ]

- Flow Cytometry: Analyzing cell cycle progression and apoptosis. []

- Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]

- ELISA: Quantifying cytokine levels. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)